Cytosine - 71-30-7

Cytosine

Catalog Number: EVT-266419
CAS Number: 71-30-7
Molecular Formula: C4H5N3O
Molecular Weight: 111.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cytosine, a pyrimidine nucleobase, is a fundamental building block of DNA and RNA. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It pairs with guanine via three hydrogen bonds in the DNA double helix, contributing to the stability of the genetic code. [, , , , ] Beyond its structural role, cytosine participates in diverse biological processes, including gene regulation, DNA replication, and cellular differentiation. [, , , , , ]

  • Genetics and Epigenetics: Understanding DNA methylation, a key epigenetic modification occurring at cytosine bases, is crucial for studying gene regulation and cellular identity. [, , , , , , , , , , , ]
  • Biochemistry and Molecular Biology: Studying cytosine's chemical properties and interactions with other molecules is essential for understanding DNA structure, replication, and repair mechanisms. [, , , , , , , , , , , , , ]
  • Biotechnology: Modified cytosine derivatives are utilized in DNA sequencing technologies and genome editing tools. [, , , , ]
  • Biophysics: Studying cytosine's role in DNA structure contributes to understanding the physical properties of DNA and its interactions with proteins and other molecules. [, ]
Synthesis Analysis

Cytosine can be synthesized chemically or isolated from biological sources. Chemical synthesis typically involves multi-step reactions starting from readily available precursors. One common method utilizes urea and malonic acid derivatives as starting materials. [] Biological isolation can be achieved by hydrolyzing DNA or RNA and purifying cytosine from the nucleotide mixture.

Molecular Structure Analysis

Cytosine (C4H5N3O) possesses a heterocyclic aromatic ring structure with two nitrogen atoms and one oxygen atom within the ring. [, , , , , ] The molecule has a planar geometry, allowing it to participate in pi-stacking interactions with adjacent bases in DNA and RNA. [, , ] Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling, have been used to elucidate the structure and properties of cytosine and its derivatives. [, , , , , , ]

Chemical Reactions Analysis
  • Deamination: Cytosine can undergo deamination, resulting in the conversion to uracil. This reaction can occur spontaneously or be catalyzed by enzymes like cytosine deaminases. [, , , , , , ]
  • Methylation: The C5 position of cytosine is susceptible to methylation, yielding 5-methylcytosine (5mC). [, , , , , , , , , , , , ] This modification plays a critical role in epigenetic regulation.
  • Oxidation: 5-methylcytosine can undergo further oxidation, forming 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). [, , , , , ] These oxidized derivatives participate in active DNA demethylation pathways.
  • Hydrogen bonding: Cytosine readily forms hydrogen bonds, which are crucial for base pairing with guanine in DNA and RNA. [, , , , ]
  • Metal ion coordination: Cytosine can coordinate with metal ions like cadmium, influencing its structure and properties. []
Mechanism of Action
  • DNA structure and replication: Its ability to form hydrogen bonds with guanine is crucial for maintaining the double helix structure and ensuring accurate DNA replication. [, , , , ]
  • Gene regulation: 5-methylcytosine acts as an epigenetic mark, influencing gene expression by altering DNA accessibility to transcription factors and recruiting regulatory proteins. [, , , , , , , , , , , ]
  • Mutagenesis: Spontaneous deamination of cytosine to uracil can lead to point mutations if not repaired by DNA repair machinery. [, , , , , , ]
Applications
  • Studying DNA methylation: Bisulfite sequencing, a technique utilizing the chemical conversion of cytosine to uracil, is widely used to map 5mC patterns in genomes. [, , , , ] This information is crucial for understanding gene regulation and disease development.
  • Developing epigenetic therapies: Targeting epigenetic modifiers, including enzymes involved in cytosine methylation and demethylation, is a promising avenue for cancer and other disease treatment. []
  • DNA sequencing technologies: Modified cytosines are incorporated into DNA during sequencing reactions to identify specific bases or modifications. [, ]
  • Genome editing: Cytosine deaminase enzymes are used in base editing technologies to precisely modify DNA sequences. [, ]
  • Probing DNA structure and interactions: Cytosine analogs and derivatives are used to investigate the structural dynamics of DNA and its interactions with proteins and other molecules. [, , ]
  • Developing biosensors: Cytosine-based molecules are being explored as components of biosensors for detecting DNA damage, environmental toxins, and disease markers. []
Future Directions
  • Unraveling the complexity of the cytosine code: Further research is needed to fully understand the diverse functions of 5mC and its oxidized derivatives in different biological contexts and develop new tools for their precise detection and manipulation. [, , ]
  • Expanding the toolkit of cytosine-modifying enzymes: Identifying and characterizing novel cytosine deaminases with unique specificities will expand the possibilities for genome editing and epigenetic therapies. [, , ]
  • Developing targeted epigenetic therapies: Continued research is crucial for developing drugs that specifically target epigenetic modifiers involved in cytosine methylation and demethylation with minimal off-target effects. []
  • Harnessing cytosine-based molecules for diagnostics and therapeutics: Exploring the potential of cytosine analogs and derivatives for developing sensitive biosensors and targeted drug delivery systems holds promise for advancing disease diagnosis and treatment. []

5-Methylcytosine (5mC)

Compound Description: 5-Methylcytosine (5mC) is a methylated form of cytosine, where a methyl group is attached to the 5th position of the pyrimidine ring. It is a prevalent epigenetic mark in eukaryotic genomes, playing a crucial role in gene regulation, development, and disease [, , , , , ]. 5mC formation is catalyzed by DNA methyltransferases (DNMTs), primarily DNMT1, which maintains methylation patterns during replication, and DNMT3A/B, which establish de novo methylation [, , ].

Relevance: 5-Methylcytosine is directly related to cytosine as it represents its methylated derivative. While both are pyrimidine bases found in DNA, 5mC's methyl group confers distinct properties, influencing DNA structure and protein interactions that impact gene expression. This methylation is crucial for processes like silencing retrotransposons, genomic imprinting, and X-chromosome inactivation []. Aberrant 5mC patterns are implicated in various diseases, including cancer [, , ].

5-Hydroxymethylcytosine (5hmC)

Compound Description: 5-Hydroxymethylcytosine (5hmC) is an oxidized form of 5-methylcytosine, where a hydroxyl group replaces the methyl group at the 5th position of the cytosine ring. It is abundant in the brain and embryonic stem cells, playing a vital role in DNA demethylation pathways and gene regulation [, , ]. 5hmC is generated from 5mC by the ten-eleven translocation (TET) family of dioxygenases, particularly TET1 [].

Relevance: 5-Hydroxymethylcytosine is closely related to cytosine through its precursor, 5-methylcytosine. While initially considered an intermediate in the demethylation pathway, 5hmC is now recognized as an independent epigenetic mark with distinct regulatory functions []. Unlike the generally repressive nature of 5mC, 5hmC is associated with active transcription and may contribute to developmental processes [, ].

5-Fluorocytosine (5FC)

Compound Description: 5-Fluorocytosine (5FC) is a synthetic pyrimidine analog of cytosine, where a fluorine atom replaces the amino group at the 4th position. It acts as a prodrug that is converted to the toxic compound 5-fluorouracil (5FU) by the enzyme cytosine deaminase (CD) [, , , ].

Relevance: 5-Fluorocytosine is structurally similar to cytosine and utilizes the same salvage pathways for incorporation into DNA and RNA. This similarity allows 5FC to be specifically targeted to cells expressing CD, leading to the accumulation of 5FU and subsequent disruption of RNA and DNA synthesis, making it useful in enzyme-prodrug therapies for cancer treatment [, , , ].

5-Carboxylcytosine (caC)

Compound Description: 5-Carboxylcytosine (caC) is another oxidized derivative of 5-methylcytosine, formed by further oxidation of 5hmC. It is an intermediate in the active DNA demethylation pathway, ultimately converted to cytosine through enzymatic reactions involving TET enzymes and thymine DNA glycosylase (TDG) [, ].

Relevance: 5-Carboxylcytosine is related to cytosine through its role in the demethylation pathway, ultimately regenerating cytosine. This iterative oxidation pathway highlights the dynamic nature of epigenetic modifications and the complexity of gene regulation involving cytosine modifications [, ].

5-Formylcytosine (fC)

Compound Description: 5-Formylcytosine (fC) is an oxidized intermediate in the active DNA demethylation pathway, situated between 5hmC and caC. Like caC, it is generated by TET enzymes from 5mC and further processed to caC in the demethylation pathway [].

Relevance: 5-Formylcytosine is related to cytosine as a transient intermediate in the active demethylation pathway, showcasing the step-wise enzymatic conversion of 5mC back to cytosine []. While less abundant than 5mC or 5hmC, fC's presence further emphasizes the dynamic and reversible nature of epigenetic modifications [].

Uracil

Compound Description: Uracil is a pyrimidine base found in RNA, differing from cytosine by the absence of an amino group at the 4th position of the pyrimidine ring [, ].

Relevance: Uracil's structural similarity to cytosine is significant because cytosine deaminase, the enzyme central to 5-fluorocytosine-based therapies, can also deaminate cytosine to uracil [, ]. Additionally, uracil misincorporation into DNA can occur through cytosine deamination, leading to mutations if unrepaired [, ].

Thymidine

Compound Description: Thymidine is a deoxynucleoside composed of the pyrimidine base thymine attached to a deoxyribose sugar. It is found in DNA and differs from cytosine by having a methyl group at the 5th position and a carbonyl group at the 4th position of the pyrimidine ring [, ].

Relevance: The deamination of 5-methylcytosine can lead to the formation of thymidine, representing a common spontaneous mutation in mammalian genomes [, ]. This process contributes to the depletion of CpG dinucleotides in mammals, potentially driving evolutionary changes by altering transcription factor binding sites [, ].

N-Formylglycine

Compound Description: N-Formylglycine is a dipeptide consisting of glycine with a formyl group attached to the amino group. It was used in a study analyzing electron transfer processes in complexes with cytosine, mimicking interactions within DNA [].

Relevance: While not structurally related to cytosine, N-formylglycine served as a model compound to study electron transfer processes that can occur between DNA bases and neighboring molecules []. These findings contribute to understanding DNA damage and repair mechanisms relevant to cytosine and its modifications.

Pentopyranic Acid

Compound Description: Pentopyranic acid is a cytosine nucleoside, specifically 1-(β-D-glucopyranosyluronic acid)-cytosine, isolated from the fermentation broth of Streptomyces griseochromogenes. It is considered an intermediate in the biosynthesis of the nucleoside antibiotic blasticidin S [, ].

Relevance: Pentopyranic acid directly links to cytosine as a precursor in the biosynthesis of blasticidin S, highlighting the diverse biological roles of cytosine-containing molecules beyond their function in DNA [, ].

1-β-d-Arabinofuranosyluracil (ara-U)

Compound Description: 1-β-d-Arabinofuranosyluracil (ara-U) is an analog of uridine where the ribose sugar is replaced with arabinose. While structurally similar to cytosine nucleosides, ara-U is primarily recognized by antibodies generated against 1-β-d-arabinofuranosyluracil [].

Relevance: This compound is relevant because of the cross-reactivity observed with antibodies raised against cytosine analogs, specifically 1-β-d-arabinofuranosylcytosine []. This finding emphasizes the importance of specificity in developing immunological tools for detecting and studying cytosine and its derivatives.

Properties

CAS Number

71-30-7

Product Name

6-amino-1H-pyrimidin-2-one

IUPAC Name

6-amino-1H-pyrimidin-2-one

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)

InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)N=C1)N

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
8.0 mg/mL

Synonyms

NSC 27787; NSC-27787; NSC27787; Cytosine

Canonical SMILES

C1=C(NC(=O)N=C1)N

Isomeric SMILES

C1=CN=C(N=C1N)O

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